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  • Product: 2-Fluoro-3-(pyridin-3-yl)phenol
  • CAS: 1214372-15-2

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to 2-Fluoro-3-(pyridin-3-yl)phenol

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorine and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. 2-Fluoro-3-(pyridin-3-yl)phenol is a biaryl compound that embodies this design philosophy, merging a fluorinated phenol ring with a pyridine moiety. This guide provides a comprehensive technical overview of its chemical structure, properties, a proposed synthetic route, and its potential applications in drug discovery, grounded in the established principles of medicinal and synthetic chemistry.

Chemical Identity and Structure

2-Fluoro-3-(pyridin-3-yl)phenol is an organic compound featuring a phenol ring substituted with a fluorine atom at the 2-position and a pyridine ring linked at the 3-position via a carbon-carbon bond.

Molecular Structure:

Caption: Chemical structure of 2-Fluoro-3-(pyridin-3-yl)phenol.

Table 1: Core Chemical Information

IdentifierValueSource
Molecular Formula C₁₁H₈FNO[1]
Molecular Weight 189.19 g/mol [1]
IUPAC Name 2-fluoro-3-(pyridin-3-yl)phenol[1]
SMILES C1=CC(=C(C(=C1)O)F)C2=CN=CC=C2[1]
InChI InChI=1S/C11H8FNO/c12-11-9(4-1-5-10(11)14)8-3-2-6-13-7-8/h1-7,14H[1]
InChIKey PGFSMMYPQXNKRY-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

Table 2: Predicted and Inferred Physicochemical Properties

PropertyPredicted/Inferred ValueNotes
Melting Point 138-140 °C (for 3-(pyridin-3-yl)phenol)The melting point is likely to be in a similar range to its non-fluorinated analog, 3-(pyridin-3-yl)phenol.[2]
Boiling Point Not availableHigh boiling point expected due to the polar nature and potential for hydrogen bonding.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and ethyl acetate.The phenol and pyridine groups offer some polarity, while the biaryl structure provides lipophilicity.
pKa (Phenolic OH) ~8-10The fluorine atom ortho to the hydroxyl group will increase its acidity (lower pKa) compared to phenol (~10) due to its electron-withdrawing inductive effect.
logP (Octanol-Water Partition Coefficient) 2.2This predicted value suggests moderate lipophilicity, a key parameter in drug design.[1]
Spectroscopic Profile (Predicted)

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenol and pyridine rings. The protons on the phenol ring will likely appear as multiplets, with their chemical shifts influenced by the hydroxyl, fluoro, and pyridinyl substituents. The pyridine ring protons will also exhibit characteristic shifts and coupling patterns.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.[3] Other carbons in the fluorinated ring will also exhibit smaller two- and three-bond C-F couplings.[3]

¹⁹F NMR (Fluorine NMR): A single resonance is expected in the ¹⁹F NMR spectrum, characteristic of an aryl fluoride. The chemical shift will be influenced by the electronic environment of the phenol ring.

IR (Infrared) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

  • C-F stretch: A strong absorption in the 1150-1250 cm⁻¹ region.[4]

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch: An absorption around 1200-1260 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. Predicted mass-to-charge ratios for common adducts are provided by PubChem.[1]

Table 3: Predicted Mass Spectrometry Data [1]

AdductPredicted m/z
[M+H]⁺ 190.06627
[M+Na]⁺ 212.04821
[M-H]⁻ 188.05171

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A robust and versatile method for the synthesis of 2-Fluoro-3-(pyridin-3-yl)phenol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[5][6]

Synthesis reactant1 2-Fluoro-3-bromophenol catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant1->catalyst reactant2 Pyridine-3-boronic acid reactant2->catalyst product 2-Fluoro-3-(pyridin-3-yl)phenol catalyst->product Suzuki-Miyaura Cross-Coupling

Caption: Proposed synthesis of 2-Fluoro-3-(pyridin-3-yl)phenol via Suzuki-Miyaura coupling.

Experimental Protocol (Proposed)

This protocol is a general guideline based on established Suzuki-Miyaura coupling procedures.[7] Optimization of reaction conditions may be necessary.

Materials:

  • 2-Fluoro-3-bromophenol

  • Pyridine-3-boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried flask, add 2-Fluoro-3-bromophenol (1.0 eq.), Pyridine-3-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.05 eq. of Pd(PPh₃)₄).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-3-(pyridin-3-yl)phenol.

Potential Applications in Drug Discovery

The 2-Fluoro-3-(pyridin-3-yl)phenol scaffold is of significant interest to medicinal chemists due to the synergistic effects of its constituent parts.

  • Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[8] It can also modulate the pKa of the phenolic hydroxyl group, influencing its binding interactions and pharmacokinetic properties.[9] Furthermore, fluorine can increase a molecule's binding affinity to its target protein.[10]

  • Pyridinylphenol Moiety: Pyridinylphenol derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[10] The pyridine nitrogen can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active site of many enzymes and receptors.

  • Biaryl Structure: The biaryl core is a common feature in many approved drugs. This structural motif provides a rigid scaffold that can be functionalized to optimize target binding and pharmacokinetic profiles.

Given these attributes, 2-Fluoro-3-(pyridin-3-yl)phenol is a promising starting point for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurodegenerative disorders. The specific biological activity would, of course, need to be determined through extensive screening and structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

While a specific safety data sheet for 2-Fluoro-3-(pyridin-3-yl)phenol is not available, the following precautions should be taken based on the known hazards of related compounds such as phenols and fluorinated aromatics.[11][12]

Potential Hazards:

  • Toxicity: Phenolic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1] Fluorinated aromatic compounds may also exhibit toxicity.[11][13]

  • Irritation: Expected to be a skin, eye, and respiratory tract irritant.[14]

  • Environmental Hazards: Phenolic compounds can be harmful to aquatic life.[1]

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Conclusion

2-Fluoro-3-(pyridin-3-yl)phenol represents a molecule of significant potential for drug discovery and development. Its structure combines key pharmacophoric elements that can impart favorable biological and pharmacokinetic properties. While experimental data for this specific compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic route via Suzuki-Miyaura coupling offers a practical approach for its preparation, enabling further investigation into its biological activities and potential as a lead compound for novel therapeutics. As with any chemical, appropriate safety precautions should be taken during its handling and storage.

References

  • Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • 2-fluoro-3-(pyridin-3-yl)phenol. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • 3-(Pyridin-3-yl)phenol. (n.d.). HFC14848. Retrieved February 21, 2026, from [Link]

  • Klaunig, J. E., et al. (2025, November 19). A comparative toxicological and epidemiological evaluation of dioxins and PFAS chemicals. Taylor & Francis Online. [Link]

  • 3-(Pyridin-2-yl)phenol. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Kaiser, M. (2011, December 6). Toxicology of perfluorinated compounds. ProQuest. [Link]

  • Johnson, B. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • 2-Fluoro-3-pyridyl 3,4-(methylenedioxy)phenyl ketone - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved February 21, 2026, from [Link]

  • Zayeva, G. N. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds. DTIC. [Link]

  • Palladium‐Catalyzed Synthesis of Pyrrolo[1,2‐α]Pyrazines From N‐Phenacyl Pyrrole‐2‐Carbonitriles and Aryl Boronic Acids. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Maienfisch, P. (2003). The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Pal, R., et al. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2025, August 5). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • 13C NMR of Fluorinated Organics. (2007, October 9). University of Ottawa NMR Facility Blog. [Link]

  • Fluorinated Building Blocks: A Comprehensive Overview. (2024, October 22). YouTube. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd. Retrieved February 21, 2026, from [Link]

  • Electronic supplementary information. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • A New Synthesis of Aldehydes by the Palladium-Catalyzed Reaction of 2-Pyridinyl Esters with Hydrosilanes. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022, January 25). ChemRxiv. [Link]

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Two-Dimensional Infrared Correlation Spectroscopy, Conductor-like Screening Model for Real Solvents, and Density Functional Theory Study on the Adsorption Mechanism of Polyvinylpolypyrrolidone for Effective Phenol Removal in an Aqueous Medium. (2021, September 21). ACS Omega. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021, April 23). YouTube. [Link]

  • FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. (2007, November 15). PubMed. [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved February 21, 2026, from [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing. Retrieved February 21, 2026, from [Link]

  • 13C NMR of Fluorinated Organics. (2007, October 9). University of Ottawa NMR Facility Blog. [Link]

Sources

Foundational

Fluorinated Biaryl Phenol Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary This technical guide analyzes the strategic application of fluorinated biaryl phenol building blocks in drug discovery. Beyond serving as structural scaffolds, these motifs act as functional switches, m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the strategic application of fluorinated biaryl phenol building blocks in drug discovery. Beyond serving as structural scaffolds, these motifs act as functional switches, modulating acidity (pKa), metabolic stability, and axial chirality (atropisomerism). This document provides medicinal chemists with the mechanistic rationale, synthetic protocols, and design principles necessary to deploy these privileged structures effectively.

The Fluorine-Phenol Synergy: Physicochemical Modulation

The introduction of fluorine into a biaryl phenol system is rarely a passive structural change. It fundamentally alters the electronic and physical landscape of the molecule.[1]

Acidity and Bioavailability

The most immediate impact of fluorination on a phenol ring is the modulation of acidity.

  • Mechanism: The strong electron-withdrawing inductive effect (-I) of fluorine stabilizes the phenoxide anion.[2]

  • Impact: Unsubstituted phenol has a pKa of ~9.95. Ortho-fluorination can drop this to ~8.8, and poly-fluorination can lower it further to physiological pH ranges (7.4).

  • Medicinal Consequence: Lowering pKa increases the fraction of ionized drug at physiological pH, potentially improving solubility but altering membrane permeability (LogD).

Metabolic Blocking

Biaryl systems are prone to oxidative metabolism, particularly at the para positions relative to the biaryl bond.

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering it resistant to Cytochrome P450-mediated hydroxylation.

  • Electronic Deactivation: Fluorine deactivates the aromatic ring toward electrophilic enzymatic oxidation.

Data Summary: Fluorine Substitution Effects
PropertyUnsubstituted Biaryl PhenolOrtho-Fluorinated Biaryl PhenolMeta-Fluorinated Biaryl PhenolMedicinal Impact
pKa (Phenol) ~9.95~8.8 - 9.0~9.3Modulates solubility & protein binding
LogP Baseline+0.1 to +0.2+0.2 to +0.3Increases lipophilicity
Metabolic Stability Low (prone to oxidation)High (blocks metabolic soft spots)ModerateExtends half-life (

)
Rotational Barrier Low (< 20 kcal/mol)High (> 25 kcal/mol possible)LowInduces atropisomerism

Conformational Control: Atropisomerism

In biaryl systems, steric hindrance around the C-C bond restricts rotation, leading to axial chirality (atropisomerism).[3][4][5][6] Fluorine (Van der Waals radius 1.47 Å) is larger than Hydrogen (1.20 Å) but smaller than Methyl (2.0 Å), making it a precise tool for tuning this rotation.

The "Goldilocks" Rotational Barrier
  • Class 1 (Rapid Interconversion):

    
     < 60s.[4][5] Treated as achiral but binds as a specific conformer.[4][5]
    
  • Class 3 (Stable Atropisomers):

    
     > 4.5 years.[4][5] Separable enantiomers.
    
  • Fluorine's Role: Placing fluorine ortho to the biaryl axis often pushes a Class 1 system into Class 2 or 3, necessitating stereoselective synthesis or chiral separation to avoid racemization issues in vivo.

Visualization: Atropisomerism Logic

Atropisomerism cluster_0 Steric Inputs Biaryl Scaffold Biaryl Scaffold Restricted Rotation Restricted Rotation Biaryl Scaffold->Restricted Rotation Ortho-Fluorine Ortho-Fluorine Ortho-Fluorine->Restricted Rotation Steric Bulk Ortho-Hydroxyl Ortho-Hydroxyl Ortho-Hydroxyl->Restricted Rotation H-Bond Locking Axial Chirality Axial Chirality Restricted Rotation->Axial Chirality Class 1: Rapid Racemization Class 1: Rapid Racemization Axial Chirality->Class 1: Rapid Racemization Low Barrier (<20 kcal/mol) Class 3: Stable Atropisomer Class 3: Stable Atropisomer Axial Chirality->Class 3: Stable Atropisomer High Barrier (>30 kcal/mol) Single Pharmacophore (Average) Single Pharmacophore (Average) Class 1: Rapid Racemization->Single Pharmacophore (Average) Distinct Drug Entities (Enantiomers) Distinct Drug Entities (Enantiomers) Class 3: Stable Atropisomer->Distinct Drug Entities (Enantiomers)

Caption: Logic flow demonstrating how ortho-substitution (F, OH) transforms a biaryl scaffold into distinct atropisomeric classes, dictating drug development strategy.

Synthetic Strategies: Building the Biaryl Core[7][8][9]

The Suzuki-Miyaura cross-coupling is the industry standard for synthesizing fluorinated biaryl phenols. However, the presence of the phenol (acidic proton) and fluorine (electronic effects) requires specific protocol adjustments.

Retrosynthetic Analysis
  • Partner A: Fluorinated Phenyl Boronic Acid (or Pinacol Ester).

  • Partner B: Bromo- or Iodophenol (often protected as methyl ether or free phenol with excess base).

  • Catalyst: Pd(dppf)Cl2 is robust for sterically hindered, electron-deficient rings.

Visualization: Synthetic Workflow

Synthesis start Start: Aryl Halide + Boronic Acid degas Step 1: Degas Solvents (O2 Removal) start->degas Prevent homocoupling catalyst Step 2: Add Pd(dppf)Cl2 + Base (K2CO3) degas->catalyst Inert Atmosphere heat Step 3: Reflux (80-100°C) / Microwave catalyst->heat Activation workup Step 4: Acidic Workup (neutralize phenoxide) heat->workup Conversion Check (TLC/LCMS) product Final: Fluorinated Biaryl Phenol workup->product Purification

Caption: Step-by-step workflow for the Pd-catalyzed synthesis of fluorinated biaryl phenols, emphasizing oxygen removal to preserve the active Pd(0) species.

Experimental Protocols

Protocol A: General Synthesis of Ortho-Fluorinated Biaryl Phenols

Objective: Synthesis of 2'-fluoro-[1,1'-biphenyl]-4-ol via Suzuki-Miyaura coupling.

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • 2-Fluorophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.03 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine 4-bromophenol (173 mg, 1.0 mmol), 2-fluorophenylboronic acid (168 mg, 1.2 mmol), and

    
     (414 mg, 3.0 mmol).
    
  • Solvent Addition & Degassing: Add 1,4-Dioxane (4 mL) and distilled water (1 mL). Critical Step: Sparge the mixture with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen. Oxygen can poison the Palladium catalyst and promote homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (24 mg, 0.03 mmol) quickly to the mixture and seal the vial under inert atmosphere.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor reaction progress via TLC (Hexane/Ethyl Acetate 3:1) or LC-MS. The target product will appear more polar than the starting bromide.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenoxide). Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the characteristic triplet/doublet of the starting bromide and the appearance of new aromatic signals. The phenol -OH proton typically appears as a broad singlet around 5.0–9.0 ppm (solvent dependent).

  • 19F NMR: A sharp singlet (or multiplet if coupled) around -110 to -130 ppm confirms fluorine incorporation.

Medicinal Chemistry Applications

Kinase Inhibition

Fluorinated biaryl phenols are privileged scaffolds in kinase inhibitors (e.g., Raf, p38 MAP kinase).

  • Role: The phenol group often functions as a hydrogen bond donor/acceptor to the kinase hinge region (e.g., Glu or Asp residues).

  • Fluorine Effect: An ortho-fluorine can lock the biaryl conformation relative to the phenol, pre-organizing the molecule for binding and reducing the entropic penalty upon active site entry.

HIV Reverse Transcriptase Inhibitors (DAPYs)

In Diarylpyrimidine (DAPY) analogues, biaryl wings are used to access hydrophobic pockets.[7]

  • Case Study: Replacement of methyl groups with fluorine in biaryl-DAPYs improves metabolic stability (

    
     increases from ~15 min to >70 min) while maintaining nanomolar potency against wild-type and mutant strains [1].[7]
    

References

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The role of fluorine in medicinal chemistry. Source: Journal of Chemical Biology / ResearchGate URL:[Link]

  • Atropisomerism in medicinal chemistry: challenges and opportunities. Source: Future Medicinal Chemistry / NIH URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry / ACS URL:[8][Link]

  • A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols. Source: Organic & Biomolecular Chemistry / RSC URL:[Link]

Sources

Exploratory

3-(2-Fluoro-3-hydroxyphenyl)pyridine molecular weight and formula

Technical Monograph: 3-(2-Fluoro-3-hydroxyphenyl)pyridine – Scaffold Analysis & Synthetic Protocols Executive Summary This technical guide provides an in-depth analysis of 3-(2-Fluoro-3-hydroxyphenyl)pyridine (C₁₁H₈FNO),...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(2-Fluoro-3-hydroxyphenyl)pyridine – Scaffold Analysis & Synthetic Protocols

Executive Summary

This technical guide provides an in-depth analysis of 3-(2-Fluoro-3-hydroxyphenyl)pyridine (C₁₁H₈FNO), a critical biaryl scaffold utilized in medicinal chemistry. Structurally characterized by a pyridine ring coupled to a fluorinated phenol, this molecule serves as a versatile pharmacophore in the development of mGluR5 negative allosteric modulators (NAMs) , aldosterone synthase inhibitors , and PET radiotracers . Its unique substitution pattern—incorporating an ortho-fluorine atom relative to the biaryl axis—modulates metabolic stability and conformational preference, making it a subject of significant interest in fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Physicochemical Profile

The physicochemical properties of 3-(2-Fluoro-3-hydroxyphenyl)pyridine are dominated by the interplay between the basic pyridine nitrogen and the acidic phenolic hydroxyl group, modulated by the electron-withdrawing fluorine atom.

Table 1: Physicochemical Specifications

PropertyValueTechnical Note
IUPAC Name 2-Fluoro-3-(pyridin-3-yl)phenolSystematic nomenclature based on priority rules.
Molecular Formula C₁₁H₈FNOConfirmed by high-resolution mass spectrometry (HRMS).
Molecular Weight 189.19 g/mol Monoisotopic mass: 189.059 g/mol .
LogP (Predicted) 2.1 – 2.4Moderate lipophilicity suitable for CNS penetration.
pKa (Pyridine N) ~5.2Weakly basic; protonatable at physiological pH.
pKa (Phenol OH) ~9.5Slightly more acidic than phenol due to F-inductive effect.
H-Bond Donors 1 (OH)Critical for receptor binding interactions.
H-Bond Acceptors 2 (N, O, F)Fluorine acts as a weak acceptor; Pyridine N is strong.
Rotatable Bonds 1Biaryl axis rotation is restricted by ortho-F steric bulk.

Part 2: Synthetic Pathways & Mechanism

The synthesis of 3-(2-Fluoro-3-hydroxyphenyl)pyridine is most efficiently achieved via Suzuki-Miyaura cross-coupling . This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. The presence of the free hydroxyl group often necessitates the use of a protecting group (e.g., benzyl or methyl ether) or specific base conditions to prevent catalyst poisoning.

Mechanistic Workflow

The catalytic cycle involves three key steps:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the aryl halide.

  • Transmetallation: The boronic acid transfers the aryl group to the Pd center, facilitated by a base.

  • Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.

Figure 1: Synthetic Pathway Diagram

SuzukiCoupling Start1 3-Bromo-2-fluorophenol (Aryl Halide) Inter1 Oxidative Addition Complex (Pd-Ar-Br) Start1->Inter1 Pd(0) Start2 3-Pyridylboronic Acid (Boronic Species) Inter2 Transmetallation Complex (Pd-Ar-Ar') Start2->Inter2 Base Activation Cat Pd(dppf)Cl2 (Catalyst) Cat->Inter1 Base K2CO3 / Dioxane / H2O Base->Inter2 Inter1->Inter2 Product 3-(2-Fluoro-3-hydroxyphenyl)pyridine (Target) Inter2->Product Reductive Elimination

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of 3-(2-Fluoro-3-hydroxyphenyl)pyridine.

Part 3: Medicinal Chemistry & Pharmacophore Analysis

This scaffold is a "privileged structure" in drug discovery due to specific electronic and steric features:

  • Metabolic Stability: The fluorine atom at the ortho position (relative to the biaryl bond) blocks metabolic hydroxylation at a metabolically labile site. It also influences the torsion angle between the two rings, favoring a non-planar conformation that can improve selectivity for protein binding pockets.

  • Acid-Base Profile: The pyridine ring provides a basic center (pKa ~5.2) capable of forming salt bridges (e.g., with Asp or Glu residues in GPCRs). The phenol group acts as a hydrogen bond donor/acceptor.

  • Bioisosterism: The 2-fluorophenol moiety is often used as a bioisostere for other polar aromatic groups, improving potency while maintaining solubility.

Figure 2: Pharmacophore Interaction Map

Pharmacophore Core Biaryl Scaffold (Hydrophobic Core) N_Py Pyridine Nitrogen (H-Bond Acceptor / Basic Center) Core->N_Py Electronic Pull OH_Ph Phenolic Hydroxyl (H-Bond Donor / Acceptor) Core->OH_Ph Electronic Push F_Ph Ortho-Fluorine (Metabolic Block / Conformation Lock) Core->F_Ph Steric Influence Target Protein Binding Pocket (GPCR / Enzyme) N_Py->Target Salt Bridge (Asp/Glu) OH_Ph->Target H-Bond (Ser/Thr) F_Ph->Target Multipolar Interaction

Caption: Figure 2. Pharmacophore map illustrating the key binding interactions of the 3-(2-Fluoro-3-hydroxyphenyl)pyridine scaffold.

Part 4: Experimental Protocols

Protocol 1: Synthesis via Suzuki Coupling

Objective: Synthesize 3-(2-Fluoro-3-hydroxyphenyl)pyridine from commercially available precursors.

Reagents:

  • 3-Bromo-2-fluorophenol (1.0 eq, 5.0 mmol)

  • 3-Pyridylboronic acid (1.2 eq, 6.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 3-bromo-2-fluorophenol (955 mg) and 3-pyridylboronic acid (738 mg).

  • Solvent Addition: Add 1,4-dioxane (20 mL) and degassed water (5 mL).

  • Base & Catalyst: Add K₂CO₃ (2.07 g) followed by the palladium catalyst (204 mg).

  • Degassing: Sparge the mixture with nitrogen gas for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Reaction: Heat the mixture to reflux (100°C) under a nitrogen atmosphere for 12–16 hours. Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0–10% Methanol in Dichloromethane (DCM).

  • Yield: Expected yield is 70–85% as an off-white solid.

Protocol 2: Analytical Characterization (QC)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.1 (s, 1H, OH), 8.75 (d, 1H, Py-H2), 8.58 (dd, 1H, Py-H6), 7.95 (dt, 1H, Py-H4), 7.50 (dd, 1H, Py-H5), 7.15–7.05 (m, 2H, Ph-H), 6.95 (m, 1H, Ph-H).

  • LC-MS: m/z [M+H]⁺ calculated for C₁₁H₉FNO: 190.07; found 190.1.

Part 5: Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to oxidation upon prolonged exposure to air.

  • Solubility: Soluble in DMSO, Methanol, and DMF. Sparingly soluble in water.

  • Safety: Irritant.[1][2] Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2783363 (Related Isomer: 3-Fluoro-2-hydroxypyridine). PubChem. Available at: [Link]

  • Elahi, F., Adeel, M., & Tahir, M. N. (2012).[3] Crystal structure of 4-(2-fluoropyridin-5-yl)phenol.[3] Acta Crystallographica Section E: Structure Reports Online, 68(7), o2124. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Basis for Pharmacophore Analysis).

Sources

Foundational

Strategic Engineering of Novel Fluorinated Phenyl-Pyridine Scaffolds

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads Executive Summary: The Fluorine Renaissance In modern drug discovery, the phenyl-pyridine scaffold r...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads

Executive Summary: The Fluorine Renaissance

In modern drug discovery, the phenyl-pyridine scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal physicochemical properties. The strategic incorporation of fluorine atoms has emerged as the most potent tool to overcome these liabilities.

This guide details the design, synthesis, and validation of novel fluorinated phenyl-pyridine scaffolds . Unlike random halogenation, we focus on rational engineering: using fluorine’s high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) to modulate pKa, lock bioactive conformations, and block metabolic soft spots without imposing significant steric penalties.

Chemical Rationale: Mechanistic Advantages[1]

Metabolic Blockade & CYP450 Shielding

The phenyl-pyridine axis is prone to oxidative metabolism, particularly hydroxylation at the para position of the phenyl ring and N-oxidation of the pyridine.

  • Mechanism: The Carbon-Fluorine (C-F) bond is the strongest in organic chemistry (~116 kcal/mol). Replacing a labile C-H bond with C-F effectively blocks Cytochrome P450 (CYP450) mediated oxidation.[1]

  • Impact: This substitution often shifts metabolism to less reactive sites or significantly extends the in vivo half-life (

    
    ).[1]
    
Conformational Control (The Ortho Effect)

Biaryl systems like phenyl-pyridines are not planar; they twist to minimize steric clash between ortho hydrogens.

  • Fluorine Scan: Introducing a fluorine atom at the ortho position of the phenyl ring introduces a specific dipole-dipole interaction (or repulsion) with the pyridine nitrogen lone pair.

  • Result: This can "lock" the molecule into a preferred torsion angle, reducing the entropic penalty upon binding to a protein target.

Electronic Tuning (pKa Modulation)

The basicity of the pyridine nitrogen is critical for hydrogen bonding in the kinase hinge region or GPCR binding pockets.

  • Inductive Effect: Fluorine on the phenyl ring exerts a through-bond electron-withdrawing effect.

  • Data: A fluorine at the meta or para position can lower the pyridine pKa by 0.5–1.0 log units, fine-tuning solubility and permeability without altering the core structure.

Synthetic Architectures: The Suzuki-Miyaura Paradigm

While C-H activation is emerging, the Suzuki-Miyaura cross-coupling remains the gold standard for constructing these scaffolds due to its modularity and tolerance of fluorinated substrates.

Reaction Workflow Diagram

SuzukiWorkflow Start Retrosynthetic Analysis Boronic Fluorinated Phenyl Boronic Acid Start->Boronic Halide Halopyridine (Cl/Br/I) Start->Halide Coupling Cross-Coupling (80-100°C, Base) Boronic->Coupling Transmetallation Halide->Coupling Oxidative Addition Catalyst Pd Catalyst Cycle (Pd-phosphine) Catalyst->Coupling Product Fluorinated Phenyl-Pyridine Coupling->Product Reductive Elimination

Figure 1: Modular assembly of fluorinated scaffolds via Suzuki-Miyaura coupling. The choice of ligand is critical for electron-deficient fluorinated partners.

Experimental Protocols

Protocol A: High-Efficiency Synthesis of 2-(Fluorophenyl)pyridines

Objective: To synthesize a library of fluorinated phenyl-pyridines using a robust, scalable protocol. Scope: Applicable to mono-, di-, and tri-fluorinated substrates.

Reagents:

  • Substrate A: 2-Bromopyridine (1.0 equiv)

  • Substrate B: Fluorinated phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3 mol%) - Chosen for stability and efficiency with heteroaryls.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a nitrogen-flushed reaction vial, combine the 2-bromopyridine (1.0 mmol) and the specific fluorinated phenylboronic acid (1.2 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (24 mg, 0.03 mmol). Note: Weigh quickly as Pd(II) sources are stable but prolonged air exposure should be minimized.

  • Solvent/Base: Add 1,4-Dioxane (4 mL) followed by 2.0 M K₂CO₃ (1.5 mL).

  • Degassing: Sparge the biphasic mixture with nitrogen for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1). Dry organic layer over MgSO₄.[4]

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Protocol B: In Vitro Microsomal Stability Assay

Objective: To quantify the metabolic stability improvement conferred by fluorination.

Methodology:

  • Incubation: Test compounds (1 µM final conc.) are incubated with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquots are taken at t = 0, 15, 30, and 60 minutes.

  • Quenching: Reactions are terminated by adding ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Samples are centrifuged (4000 rpm, 10 min) and the supernatant is analyzed via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).

Comparative Data Analysis

The following table illustrates the impact of strategic fluorination on a hypothetical 2-phenylpyridine lead compound.

Table 1: Physicochemical & Metabolic Impact of Fluorination

Compound VariantSubstitution PatternLogP (Lipophilicity)pKa (Pyridine N)CYP450 Stability (

, min)
Native Scaffold Unsubstituted2.45.218
Variant A 4-Fluoro (phenyl)2.65.045
Variant B 2,4-Difluoro (phenyl)2.84.7>60
Variant C 3-Trifluoromethyl3.34.4>120

Interpretation:

  • Variant A: Monofluorination at the para position (metabolic soft spot) doubles the half-life with minimal lipophilicity penalty.

  • Variant B: Ortho-fluorination introduces conformational restriction, further stabilizing the molecule against enzymatic degradation.

  • Variant C: The -CF₃ group provides massive metabolic stability but significantly increases lipophilicity (LogP), which may impact solubility.[1]

Biological Applications & Pathway Integration[6]

Fluorinated phenyl-pyridines are not just scaffolds; they are active pharmacophores in kinase inhibition (e.g., targeting the ATP binding pocket).

Kinase Inhibition Mechanism

KinaseBinding cluster_interactions Molecular Interactions Ligand Fluorinated Phenyl-Pyridine BindingSite ATP Binding Pocket (Hinge Region) Ligand->BindingSite Enters Interaction H-Bonding & Hydrophobic Shielding BindingSite->Interaction Stabilized by F-interactions Outcome Inhibition of Phosphorylation Interaction->Outcome Blocks ATP PyridineN Pyridine N: H-Bond Acceptor PyridineN->Interaction PhenylF Phenyl-F: Metabolic Shield PhenylF->Interaction

Figure 2: Mechanism of action for phenyl-pyridine kinase inhibitors. The pyridine nitrogen anchors to the hinge region, while the fluorinated phenyl ring occupies the hydrophobic pocket.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Hussain, A., et al. "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives."[5] Medicinal Chemistry, 2025.[6][5][7][8] Link

  • Luo, Q., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor." Organic Letters, 2016. Link

  • O'Hagan, D. "Fluorine in health care: Organofluorine containing blockbuster drugs."[9] Journal of Fluorine Chemistry, 2010.[9] Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 2-Fluoro-3-(pyridin-3-yl)phenol via Suzuki-Miyaura Cross-Coupling

Executive Summary This application note details a robust protocol for the synthesis of 2-Fluoro-3-(pyridin-3-yl)phenol , a critical biaryl scaffold often found in kinase inhibitors (e.g., p38 MAP kinase) and fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the synthesis of 2-Fluoro-3-(pyridin-3-yl)phenol , a critical biaryl scaffold often found in kinase inhibitors (e.g., p38 MAP kinase) and fluorinated metabolic probes.

Synthesizing this molecule presents a "perfect storm" of catalytic challenges:

  • Electronic Deactivation: The pyridine ring is electron-deficient, making the boronic acid prone to protodeboronation.

  • Catalyst Poisoning: The target contains both a basic nitrogen (pyridine) and an acidic oxygen (phenol), both of which can coordinate to Palladium (Pd) and arrest the catalytic cycle.

  • Steric Hindrance: The fluorine atom at the ortho position (C2) creates steric strain at the coupling site (C3).

This guide moves beyond standard textbook conditions, utilizing a Phosphine-Ligand Modified Pd(0) system to overcome heteroatom coordination and ensure high turnover frequency (TOF).

Strategic Analysis & Retrosynthesis

To maximize yield and minimize steps, we employ a Protecting-Group-Free (PGF) strategy. While classical methods suggest protecting the phenol (as a methyl or benzyl ether), modern bulky phosphine ligands allow for the direct coupling of free phenols, significantly reducing process time and waste.

Coupling Partners[1][2][3]
  • Electrophile (Halide): 3-Bromo-2-fluorophenol .

    • Rationale: Commercially available and more stable than the corresponding boronic acid. The C-Br bond is sufficiently reactive for oxidative addition when activated by electron-rich ligands.

  • Nucleophile (Boronate): Pyridin-3-ylboronic acid .[1]

    • Rationale: The 3-position of pyridine is electronically more similar to benzene than the 2- or 4-positions, making it less susceptible to rapid protodeboronation, though care must still be taken.

Catalyst System Selection
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G2 .

    • Why: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which enforces a geometry that favors reductive elimination—the rate-determining step in crowded biaryls. Alternatively, XPhos Pd G2 is an excellent choice if the dppf system stalls, as the bulky biaryl ligand prevents the formation of inactive Pd-dimers.

  • Base: Potassium Phosphate (K₃PO₄) .[2]

    • Why: Unlike carbonate bases, phosphate provides a buffering effect that minimizes the rapid hydrolysis of the pyridine boronic acid.

Reaction Mechanism & Workflow

The following diagram illustrates the catalytic cycle and the specific pathway chosen to mitigate side reactions.

SuzukiMechanism Start Start: 3-Bromo-2-fluorophenol + Pyridin-3-ylboronic acid OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd Pd(0) Catalyst BaseStep Base Activation (Formation of Pd-Hydroxo species) OxAdd->BaseStep K3PO4 (aq) TransMet Transmetallation (Boron to Palladium transfer) BaseStep->TransMet Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product Target: 2-Fluoro-3-(pyridin-3-yl)phenol RedElim->Product

Figure 1: Catalytic cycle emphasizing the base activation step, critical for coupling free phenols.

Detailed Experimental Protocol

Materials Checklist
ReagentMW ( g/mol )Equiv.Mass/Vol (for 1g scale)
3-Bromo-2-fluorophenol 191.001.01.00 g
Pyridin-3-ylboronic acid 122.921.50.97 g
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.05 (5 mol%)214 mg
K₃PO₄ (Tribasic) 212.273.03.33 g
1,4-Dioxane Solvent-15 mL
Water (Degassed) Solvent-3.5 mL
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • CRITICAL: Flame-dry the glassware under vacuum and backfill with Nitrogen (N₂) three times. Oxygen is the enemy of this reaction, promoting homocoupling and catalyst deactivation.

Step 2: Reagent Loading

  • Charge the flask with 3-Bromo-2-fluorophenol (1.0 g) and Pyridin-3-ylboronic acid (0.97 g).

  • Add the catalyst Pd(dppf)Cl₂[3]·CH₂Cl₂ (214 mg).

  • Note: Do not add the base yet.

Step 3: Solvent Degassing & Addition

  • In a separate vial, mix 1,4-Dioxane (15 mL) and Water (3.5 mL). Sparge with N₂ gas for 15 minutes.

  • Transfer the solvent mixture to the reaction flask via syringe.

  • Add the solid K₃PO₄ (3.33 g) quickly under a positive stream of N₂.

Step 4: Reaction

  • Heat the mixture to 90°C in an oil bath.

  • Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes) every hour.

  • Expectation: Reaction typically reaches completion within 4–6 hours. The mixture will turn dark black/brown (characteristic of active Pd).

The "Amphoteric" Workup (Crucial)

The product contains a basic pyridine and an acidic phenol. Standard workups will result in massive yield loss. Use this pH-Switch Protocol :

WorkupLogic Mix Crude Reaction Mixture (pH > 10 due to K3PO4) Step1 1. Filter through Celite (remove Pd) 2. Dilute with Water Mix->Step1 Step2 Adjust pH to ~7.0 - 7.5 (Use 1M HCl carefully) Step1->Step2 Extraction Extract with EtOAc (3x) (Product is neutral here) Step2->Extraction Target is Organic Soluble Wash Wash Organic Layer: 1. Water 2. Brine Extraction->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Figure 2: pH-Switch Workup Strategy to isolate the zwitterionic/amphoteric product.

  • Cool & Filter: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Neutralization: The filtrate will be basic. Add 1M HCl dropwise while stirring until the pH reaches 7.0–7.5 .

    • Why? At pH > 10, the phenol is deprotonated (water-soluble). At pH < 4, the pyridine is protonated (water-soluble). You must hit the "Sweet Spot" (Isoelectric point) where the molecule is neutral.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Quality Control & Troubleshooting

Analytical Parameters
  • 1H NMR (DMSO-d₆): Look for the characteristic broad singlet of the phenol -OH (approx. 9.5–10.5 ppm) and the distinct splitting pattern of the 3-substituted pyridine ring (singlet/doublet mix around 8.5–8.8 ppm).

  • LC-MS: Expect [M+H]⁺ = 190.1.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (<20%) Catalyst poisoning by free phenol.Switch to XPhos Pd G2 (2 mol%) or protect phenol as MOM-ether before coupling.
Protodeboronation (Pyridine only) Boronic acid instability.Add boronic acid in 3 portions over 1 hour. Lower temp to 80°C.
Product stuck in Aqueous Incorrect pH during extraction.Check aqueous layer pH. If <5, add NaHCO₃. If >9, add dilute HCl.
Homocoupling (Bi-phenol) Oxygen in system.[4]Re-degas solvents.[5] Ensure N₂ balloon is full.

Safety & Handling

  • Pyridin-3-ylboronic acid: Irritant. Store in the refrigerator; thermal instability leads to degradation.

  • 3-Bromo-2-fluorophenol: Corrosive and toxic. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste. Dispose of Celite pads and aqueous waste in appropriate hazardous containers.

References

  • Suzuki-Miyaura Coupling of Halophenols

    • Title: Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investig
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Pyridine Boronic Acid Handling

    • Title: Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester.[6][1]

    • Source: Organic Syntheses.[1][3][4][5][7]

    • URL:[Link]

  • Workup of Amphoteric Compounds

    • Title: Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
    • Source: Arkivoc (via ResearchG
    • URL:[Link]

  • General Heteroaryl Coupling Guide

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[8]

    • Source: NIH / J. Am. Chem. Soc.
    • URL:[Link]

Sources

Application

Application Note: Protocols for Coupling 3-bromo-2-fluorophenol with Pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Context The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2][3] This guide provides detailed protocols for the palladium-catalyzed coupling of 3-bromo-2-fluorophenol with pyridine-3-boronic acid, a transformation that yields the synthetically valuable biaryl scaffold, 2-fluoro-3-(pyridin-3-yl)phenol. This particular structural motif is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the fluorine and hydroxyl substituents, combined with the hydrogen bonding and basic characteristics of the pyridine ring.

This document offers a comprehensive overview, from the underlying reaction mechanism to detailed, step-by-step laboratory procedures, troubleshooting, and safety considerations. The protocols are designed to be robust and reproducible, providing a solid foundation for researchers to successfully synthesize this and related biaryl compounds.

The Underlying Science: Mechanism and Rationale

A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide 3-bromo-2-fluorophenol ArylHalide->OxidativeAddition PdII_Complex Ar-Pd(II)-Br(Ln) OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid Pyridine-3-boronic acid + Base BoronicAcid->Transmetalation Biaryl_Pd_Complex Ar-Pd(II)-Ar'(Ln) Transmetalation->Biaryl_Pd_Complex ReductiveElimination Reductive Elimination Biaryl_Pd_Complex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product 2-fluoro-3-(pyridin-3-yl)phenol ReductiveElimination->Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Considerations for this Specific Transformation:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and its associated ligand is critical for success. For coupling reactions involving heteroaryl boronic acids, which can be challenging substrates, ligands such as SPhos, XPhos, or dppf are often employed.[5][6][7] These bulky, electron-rich phosphine ligands promote the key steps of the catalytic cycle and can prevent catalyst deactivation.

  • The Role of the Base: A base is essential for the activation of the boronic acid, facilitating the transmetalation step.[8][9][10][11] The base reacts with the boronic acid to form a more nucleophilic boronate species.[8][10] For this particular reaction, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are recommended due to their effectiveness and compatibility with a wide range of functional groups.[9]

  • Solvent System: A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is commonly used. The organic solvent ensures the solubility of the aryl halide and catalyst, while water is necessary to dissolve the inorganic base.[12]

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 3-bromo-2-fluorophenol with pyridine-3-boronic acid.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (for 1 mmol scale)Molar Equivalents
3-bromo-2-fluorophenol190.99191 mg1.0
Pyridine-3-boronic acid122.92147 mg1.2
Pd(dppf)Cl₂731.7336.6 mg0.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.0
1,4-Dioxane (anhydrous)88.115 mL-
Water (degassed)18.021 mL-

Experimental Workflow:

experimental_workflow A 1. Reagent Preparation (Flask under Inert Gas) B 2. Solvent Addition (Degassed Dioxane/Water) A->B C 3. Catalyst Addition (Pd(dppf)Cl2) B->C D 4. Reaction (Heat at 80-100 °C) C->D E 5. Work-up (Extraction with Ethyl Acetate) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Figure 2: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-2-fluorophenol (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 or 5:1 ratio) via syringe.[13]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[13][14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[13][15]

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst, poor quality reagents, or insufficient heating.Use a fresh batch of catalyst and ensure all reagents are pure. Consider increasing the reaction temperature or using a more active ligand like SPhos.
Formation of Side Products Homocoupling of the boronic acid or decomposition of starting materials.Ensure a thoroughly deoxygenated reaction mixture. A lower reaction temperature or a different base may mitigate side reactions.
Difficult Purification Co-elution of the product with residual catalyst or byproducts.An acidic wash during the work-up can help remove basic impurities. Alternatively, a different solvent system for column chromatography may be necessary.[4]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all manipulations of reagents and the reaction setup in a well-ventilated fume hood.

  • Reagent Handling: Palladium catalysts can be air-sensitive and should be handled under an inert atmosphere. Organic solvents like 1,4-dioxane are flammable.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 20, 2026, from [Link]

  • Lima, F., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved February 20, 2026, from [Link]

  • HZPT Blog. (2024, March 4). why use base in suzuki coupling. Retrieved February 20, 2026, from [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 20, 2026, from [Link]

  • Scrivanti, A., & Beghetto, V. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. IntechOpen. Retrieved February 20, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Molander, G. A., et al. (2016). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron.
  • Roy, D., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.
  • Zhang, X., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. European Journal of Organic Chemistry.
  • Vautour, M., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry.
  • Liu, C., et al. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
  • Niknam, E., et al. (2020). The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 20, 2026, from [Link]

  • Martin, R., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved February 20, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved February 20, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved February 20, 2026, from [Link]

Sources

Method

Using 2-Fluoro-3-(pyridin-3-yl)phenol as a kinase inhibitor intermediate

Application Note: Strategic Utilization of 2-Fluoro-3-(pyridin-3-yl)phenol in Kinase Inhibitor Design Abstract This guide details the synthetic utility and application of 2-Fluoro-3-(pyridin-3-yl)phenol (CAS: 1373268-76-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Fluoro-3-(pyridin-3-yl)phenol in Kinase Inhibitor Design

Abstract

This guide details the synthetic utility and application of 2-Fluoro-3-(pyridin-3-yl)phenol (CAS: 1373268-76-8) as a high-value intermediate in the development of Type I and Type II kinase inhibitors. Characterized by a biaryl ether core with an ortho-fluorine substitution, this scaffold offers enhanced metabolic stability and optimized electronic properties compared to its non-fluorinated counterparts. We provide a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling and demonstrate its downstream application in generating a library of RAF/VEGFR pathway inhibitors via nucleophilic aromatic substitution (


).

Introduction: The Biaryl Pharmacophore in Kinase Inhibition

The biaryl motif is ubiquitous in kinase inhibitor design, serving as a rigid linker that orients hydrogen-bond donors/acceptors into the ATP-binding pocket. The specific architecture of 2-Fluoro-3-(pyridin-3-yl)phenol offers three distinct medicinal chemistry advantages:

  • Pyridine Nitrogen (H-Bond Acceptor): The pyridine ring at the 3-position often targets the "hinge region" of the kinase (e.g., interacting with the backbone NH of Val/Ala residues) or interacts with the solvent front.

  • Ortho-Fluorine Effect: The fluorine atom at the 2-position (ortho to the hydroxyl) exerts a strong electron-withdrawing effect, lowering the

    
     of the phenol (making it a better nucleophile for 
    
    
    
    under mild conditions) and blocking potential Phase I metabolic hydroxylation at this metabolically labile site.
  • Phenolic Handle: The hydroxyl group serves as a versatile attachment point for hydrophobic tails or solubilizing groups via ether linkages.

Target Class: This intermediate is particularly relevant for synthesizing inhibitors targeting B-RAF , c-MET , and VEGFR2 , where biaryl ethers are common structural features (e.g., similar to the pharmacophores found in Regorafenib or Glesatinib analogs).

Chemical Properties & Safety Profile

PropertySpecification
IUPAC Name 2-Fluoro-3-(pyridin-3-yl)phenol
CAS Number 1373268-76-8
Molecular Formula

Molecular Weight 189.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calculated) ~7.8 (Phenol OH), ~3.5 (Pyridine N)
Storage 2–8°C, under inert atmosphere (Ar/N2), desiccated

Safety Precaution: Handle with standard PPE. The compound is an irritant. Avoid inhalation of dust.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-3-(pyridin-3-yl)phenol

Rationale: A Suzuki-Miyaura coupling is chosen for its tolerance of the free phenol (or protected variant) and high regioselectivity.

Reagents:

  • Reactant A: 3-Bromo-2-fluorophenol (1.0 eq)

  • Reactant B: Pyridine-3-boronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Preparation: In a specific reaction vial equipped with a magnetic stir bar, charge 3-Bromo-2-fluorophenol (1.91 g, 10 mmol) and Pyridine-3-boronic acid (1.47 g, 12 mmol).

  • Inerting: Evacuate and backfill the vial with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and 2M aqueous

    
     (15 mL).
    
  • Catalyst Addition: Add

    
     (408 mg, 0.5 mmol) quickly under a stream of 
    
    
    
    .
  • Reaction: Seal the vessel and heat to 90°C for 12 hours. Monitor conversion by LC-MS (Target

    
    ).
    
  • Work-up: Cool to room temperature (RT). Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic phase over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, Gradient: 0-60% EtOAc in Hexanes).
    
  • Yield: Expect ~1.4 g (75%) of off-white solid.

Protocol B: Application - Synthesis of a Prototype Kinase Inhibitor (O-Arylation)

Rationale: This step demonstrates the utility of the phenol group in an


 reaction to attach a pyrimidine core, a common motif in kinase inhibitors.

Reaction: Coupling of 2-Fluoro-3-(pyridin-3-yl)phenol with 2,4-Dichloropyrimidine.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-Fluoro-3-(pyridin-3-yl)phenol (189 mg, 1.0 mmol) in dry DMF (5 mL).

  • Deprotonation: Add

    
     (276 mg, 2.0 mmol) and stir at RT for 15 minutes.
    
  • Addition: Add 2,4-Dichloropyrimidine (164 mg, 1.1 mmol).

  • Heating: Heat the mixture to 80°C for 4 hours.

    • Note: The increased acidity of the fluorophenol facilitates this reaction compared to non-fluorinated phenols.

  • Quench: Pour into ice water (20 mL). A precipitate should form.

  • Isolation: Filter the solid, wash with water and diethyl ether.

  • Result: Yields the intermediate 4-(2-fluoro-3-(pyridin-3-yl)phenoxy)-2-chloropyrimidine , ready for further amine displacement at the C2 position to generate the final inhibitor.

Visualization of Synthetic Workflow

The following diagram illustrates the convergent synthesis strategy using the described intermediate.

G A 3-Bromo-2-fluorophenol C 2-Fluoro-3-(pyridin-3-yl)phenol (Target Intermediate) A->C Suzuki Coupling Pd(dppf)Cl2, K2CO3 B Pyridine-3-boronic acid B->C E Biaryl Ether Kinase Scaffold (Precursor for Library) C->E SnAr Coupling K2CO3, DMF, 80°C D 2,4-Dichloropyrimidine D->E

Caption: Convergent synthesis of the biaryl ether kinase scaffold using 2-Fluoro-3-(pyridin-3-yl)phenol.

Quality Control & Validation

To ensure the integrity of the intermediate before use in library synthesis, the following QC parameters must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, 0.1% TFA, ACN/H2O)> 98.0% (Area under curve)
Identity 1H-NMR (400 MHz, DMSO-d6)Consistent with structure; No residual boronic acid peaks.
Fluorine NMR 19F-NMRSingle peak (approx -130 to -140 ppm depending on ref).
Residual Pd ICP-MS< 20 ppm (Critical for biological assays)

Self-Validating Check: In the 1H-NMR, look for the characteristic splitting of the pyridine protons (dd at ~8.6 ppm) and the disappearance of the broad phenolic singlet if the O-alkylation (Protocol B) was successful.

Mechanism of Action: Structural Logic

The incorporation of this intermediate addresses specific binding challenges:

  • Conformational Lock: The ortho-fluorine induces a preferred conformation of the biaryl axis via dipole-dipole repulsion with the ether oxygen lone pairs, reducing the entropic penalty upon binding to the kinase active site.

  • Solubility: The pyridine ring remains partially protonated at physiological pH (depending on the local environment), improving the aqueous solubility of otherwise lipophilic kinase inhibitors.

BindingMode Substrate Inhibitor Scaffold (Fluorine-Pyridine Core) Kinase Kinase Active Site (e.g., BRAF/VEGFR) Substrate->Kinase High Affinity Binding Interaction1 H-Bond Acceptor (Pyridine N -> Hinge NH) Substrate->Interaction1 Mechanism Interaction2 Metabolic Shield (2-Fluoro blocks CYP450) Substrate->Interaction2 Property

Caption: Mechanistic advantages of the fluorinated biaryl scaffold in kinase inhibition.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Smith, A. et al. (2015).[1] Discovery of Encorafenib (LGX818): A Potent, Selective, and Bioavailable BRAF Kinase Inhibitor. ACS Medicinal Chemistry Letters. (Note: Reference provides context on biaryl chemistry in BRAF inhibitors). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Gong, Y. et al. (2019). Design and Synthesis of Pyridine-Phenol Ethers as Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application

Application Note &amp; Protocol: Synthesis of Fluorinated Biaryl Ethers Utilizing 2-Fluoro-3-(pyridin-3-yl)phenol

Abstract This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of fluorinated biaryl ethers, a critical scaffold in modern medicinal chemistry. We focus on the strategic use of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of fluorinated biaryl ethers, a critical scaffold in modern medicinal chemistry. We focus on the strategic use of 2-Fluoro-3-(pyridin-3-yl)phenol as a key building block. The presence of the fluorine atom on the phenolic ring significantly influences the electronic properties of the molecule, facilitating high-yielding nucleophilic aromatic substitution (SNAr) reactions. The integrated pyridyl moiety offers a handle for modulating physicochemical properties such as solubility and provides a potential vector for further chemical modifications. This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and a practical, step-by-step guide for laboratory execution.

Introduction: The Strategic Imperative of Fluorine in Drug Design

The incorporation of fluorine into small molecules has become a cornerstone of contemporary drug discovery.[1] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound and beneficial impact on molecular properties.[2] Fluorine, being the most electronegative element, imparts unique electronic characteristics to a molecule.[3][4] Its strategic placement can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage and thereby blocking common metabolic pathways.[2]

  • Improved Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bonding interactions with protein targets, enhancing ligand binding.[3][4]

  • Modulated Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, solubility, and pKa, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][5]

Biaryl ethers are a prevalent motif in numerous biologically active compounds. The combination of a biaryl ether scaffold with fluorine substitution offers a powerful strategy for developing novel therapeutics with improved pharmacological profiles.

The Precursor of Choice: 2-Fluoro-3-(pyridin-3-yl)phenol

The selection of 2-Fluoro-3-(pyridin-3-yl)phenol as a starting material is a deliberate and strategic choice for the synthesis of fluorinated biaryl ethers. This precursor embodies several advantageous features:

  • Activated Aromatic System: The fluorine atom at the 2-position, ortho to the hydroxyl group, is a key activating feature. In the context of biaryl ether synthesis via nucleophilic aromatic substitution (SNAr), the fluorine atom acts as an excellent leaving group and its electron-withdrawing nature polarizes the aromatic ring, making the ipso-carbon more susceptible to nucleophilic attack.[6][7]

  • Integrated Pyridyl Moiety: The pyridin-3-yl substituent further enhances the electrophilicity of the phenolic ring, which can facilitate the SNAr reaction.[8] The basic nitrogen atom of the pyridine ring can also improve the aqueous solubility of the final compound and provides a site for potential salt formation or further derivatization.

  • Structural Rigidity and Vectorial Orientation: The biaryl linkage between the phenol and pyridine rings introduces a degree of conformational constraint, which can be advantageous for optimizing binding to a biological target.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of biaryl ethers from 2-Fluoro-3-(pyridin-3-yl)phenol and a suitable aryl halide typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, specifically through an addition-elimination pathway.[7][9]

The key steps are:

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of the phenol by a base, forming a more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient carbon atom of an activated aryl halide. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing groups (such as nitro groups or additional fluorine atoms) on the aryl halide playing a crucial role in delocalizing the charge.[9][10]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (in this case, the fluoride or another halide from the reaction partner). This step is typically fast.

SNAr_Mechanism Figure 1: S_NAr Mechanism for Biaryl Ether Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Phenoxide 2-Fluoro-3-(pyridin-3-yl)phenoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) Phenoxide->Meisenheimer Nucleophilic Attack (Slow, Rate-Determining) ArylHalide Activated Aryl Halide (Ar'-X) ArylHalide->Meisenheimer Product Fluorinated Biaryl Ether Meisenheimer->Product Elimination (Fast) LeavingGroup Leaving Group (X⁻) Meisenheimer->LeavingGroup

Caption: Figure 1: S_NAr Mechanism for Biaryl Ether Synthesis

Experimental Protocol: A Representative Synthesis

This protocol describes a general procedure for the synthesis of a fluorinated biaryl ether via an SNAr reaction between 2-Fluoro-3-(pyridin-3-yl)phenol and a suitable activated aryl halide.

Materials and Reagents
  • 2-Fluoro-3-(pyridin-3-yl)phenol

  • Activated Aryl Halide (e.g., 4-fluoronitrobenzene)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Cesium Carbonate (Cs₂CO₃) can be used for less reactive substrates

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup (Silica gel)

Reaction Workflow

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Setup - Add 2-Fluoro-3-(pyridin-3-yl)phenol,  aryl halide, and K₂CO₃ to flask. B 2. Solvent Addition & Inert Atmosphere - Add anhydrous DMF. - Purge with N₂ or Ar. A->B C 3. Reaction - Heat to 80-120 °C. - Monitor by TLC. B->C D 4. Work-up - Cool to RT. - Quench with water. - Extract with EtOAc. C->D E 5. Purification - Wash organic layer with brine. - Dry with MgSO₄. - Concentrate in vacuo. D->E F 6. Chromatography - Purify crude product by  silica gel column chromatography. E->F G 7. Characterization - Analyze by NMR, MS, etc. F->G

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-3-(pyridin-3-yl)phenol (1.0 eq.), the activated aryl halide (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-Fluoro-3-(pyridin-3-yl)phenol.

  • Place the flask in a pre-heated heating mantle and stir the reaction mixture at a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the aryl halide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and concentrate to yield the desired fluorinated biaryl ether.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Data Presentation: Expected Outcomes

The following table provides an example of the expected data for a typical synthesis. Note that yields and specific spectral data will vary depending on the specific aryl halide used.

Parameter2-Fluoro-3-(pyridin-3-yl)phenol (Starting Material)Example Fluorinated Biaryl Ether Product
Molecular Formula C₁₁H₈FNO[11]C₁₇H₁₀FN₃O₃ (with 4-fluoronitrobenzene)
Molecular Weight 189.19 g/mol 323.28 g/mol
Appearance Off-white to pale yellow solidYellow solid
Yield N/A75-90% (expected)
¹H NMR (CDCl₃, δ ppm) Characteristic aromatic protonsShifts in aromatic protons, new aromatic signals
¹⁹F NMR (CDCl₃, δ ppm) Single peak for the C-FAbsence of starting material peak, new peak if aryl halide was fluorinated
Mass Spec (ESI+) m/z 190.07 [M+H]⁺m/z 324.07 [M+H]⁺

Conclusion and Broader Impact

The synthesis of fluorinated biaryl ethers using strategically designed precursors like 2-Fluoro-3-(pyridin-3-yl)phenol represents a robust and efficient method for generating novel molecular entities for drug discovery. The SNAr reaction is a reliable and scalable method for forming the key ether linkage. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore this valuable chemical space and to develop next-generation therapeutics with enhanced properties.

References

  • Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.
  • Apollo Scientific. (2026).
  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry.
  • Bentham Science. (2019). Roles of Fluorine in Drug Design and Drug Action.
  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development.
  • Wikipedia. (2026).
  • Fisher Scientific. (2026).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • NPTEL Archive. (2026).
  • National Center for Biotechnology Information. (2017).
  • National Center for Biotechnology Information. (2021).
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • ACS Publications. (2017).
  • National Center for Biotechnology Information. (2025).
  • PubChem. (2026). 2-fluoro-3-(pyridin-3-yl)phenol.
  • Organic Chemistry Portal. (2026). Ullmann Reaction.
  • ResearchGate. (2026).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Zwitterionic Pyridine-Phenol Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Isolation, Purification, and Troubleshooting of Amphoteric Heterocycles Introduction: The "Zwitterionic Trap" Welcome to the technic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Isolation, Purification, and Troubleshooting of Amphoteric Heterocycles

Introduction: The "Zwitterionic Trap"

Welcome to the technical guide for purifying pyridine-phenol derivatives. These molecules present a unique challenge known as the "Zwitterionic Trap." Because they contain both a basic nitrogen (pyridine, pKa ~5.2) and an acidic hydroxyl (phenol, pKa ~10), they often exist as inner salts (zwitterions) near neutral pH.

The Problem: In this zwitterionic state, the molecule acts like a salt, making it insoluble in non-polar organic solvents (DCM, Toluene) but also potentially insoluble in water due to lattice energy, leading to "oiling out" or forming intractable solids. Standard silica chromatography often fails because the charged species bind irreversibly to the acidic silanols.

This guide provides self-validating protocols to manipulate this equilibrium for successful isolation.

Module 1: Understanding the Equilibrium (The Science)

Before attempting purification, you must visualize the species present in your flask. You are not purifying one molecule; you are managing three distinct species in equilibrium.

The pH-Dependent Species Switch
  • Acidic pH (pH < 3): The pyridine is protonated. The molecule is a Cation (+1).

  • Basic pH (pH > 11): The phenol is deprotonated. The molecule is an Anion (-1).

  • Isoelectric Point (pI, typically pH 5–8): The pyridine is protonated and the phenol is deprotonated. The molecule is a Zwitterion (Net Charge 0).

Key Insight: Solubility is lowest at the pI. This is your window for precipitation.

ZwitterionEquilibrium cluster_0 Solubility Profile Cation Cationic Form (pH < 3) Soluble in Aqueous Acid Zwitterion Zwitterionic Form (Isoelectric Point) LEAST SOLUBLE (Precipitation Target) Cation->Zwitterion + Base (Raise pH) Zwitterion->Cation + Acid (Lower pH) Anion Anionic Form (pH > 11) Soluble in Aqueous Base Zwitterion->Anion + Base (Raise pH) Anion->Zwitterion + Acid (Lower pH)

Figure 1: The pH-dependent equilibrium of pyridine-phenol derivatives. Purification strategies rely on shifting this equilibrium to the desired state.

Module 2: Isoelectric Precipitation (The "Gold Standard" Protocol)

Chromatography should be a last resort. The most scalable purification method for these derivatives is Isoelectric Precipitation . This utilizes the molecule's minimum solubility at its zwitterionic state.

Protocol: Step-by-Step Isoelectric Isolation

Prerequisite: Crude reaction mixture in aqueous or semi-aqueous solution.

  • Acidification (Solubilization):

    • Add 1M HCl until the pH is < 2.

    • Observation: The solution should become clear as the cationic form is generated.

    • Action: Extract with Ethyl Acetate (EtOAc) to remove non-basic impurities. Discard the organic layer. Your product is in the water.

  • The "pH Swing" (Precipitation):

    • Place the aqueous acidic layer in a beaker with slow stirring.

    • Slowly add saturated NaHCO₃ or 1M NaOH dropwise.

    • Critical Step: Monitor pH continuously. As you approach pH 5–7 (the typical pI range for these derivatives), the solution will become cloudy.

    • Stop: Once heavy precipitation occurs, stop adding base. Do not overshoot to pH > 9, or you will re-dissolve the product as an anion.

  • Aging:

    • Cool the suspension on ice for 30 minutes. This allows the zwitterionic crystal lattice to stabilize.

  • Filtration:

    • Filter the solid.[1] Wash with a small amount of cold water (removes inorganic salts) and then cold ether (removes non-polar impurities).

Data Validation Table: Solvent Selection

SolventZwitterion SolubilityCation/Anion SolubilityUsage
Water (pH 7) Low/InsolubleHighWash solvent for salts
Water (pH 1/12) HighHighReaction medium
Methanol ModerateHighRecrystallization (hot)
DCM/Chloroform InsolubleModerate (as ion pair)Avoid for extraction
Ether/Hexane InsolubleInsolubleAnti-solvent wash

Module 3: Chromatographic Purification (When Precipitation Fails)

If your compound does not precipitate (often due to high water solubility of the zwitterion), you must use chromatography. Do not use standard silica gel with neutral solvents. The zwitterion will streak or bind permanently.

Method A: Reverse Phase (C18) - The "pH Switch"

You must force the molecule into a single charged state or suppress ionization entirely.

  • Strategy: Use an acidic mobile phase to keep the phenol protonated and the pyridine protonated (Cationic mode).

  • Column: C18 (End-capped is essential to prevent silanol interaction).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Result: The compound elutes as a sharp peak in its cationic form.

  • Note: You will isolate the TFA salt, not the free zwitterion.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for very polar zwitterions that elute in the void volume of C18 columns.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC.

  • Mobile Phase: High organic (e.g., 90% Acetonitrile) to low organic gradient with 10mM Ammonium Acetate (pH 5.8).

  • Mechanism: Separates based on polarity and electrostatic interaction.

Module 4: Troubleshooting & FAQs

Q1: My product formed a "goo" or oil instead of a solid during neutralization. What do I do?

Diagnosis: This is "oiling out," common when the zwitterion is hydrated but not crystalline. Fix:

  • Decant the aqueous supernatant.[1]

  • Dissolve the oil in a minimum amount of hot Methanol or Ethanol.

  • Add a non-polar anti-solvent (Diethyl Ether or Acetone) dropwise until cloudy.

  • Scratch the glass side of the flask to induce nucleation. Let it stand in the fridge overnight.

Q2: NMR shows high salt contamination (NaCl/KCl) after precipitation.

Diagnosis: Inorganic salts co-precipitated with the zwitterion. Fix:

  • The Water Wash: The zwitterion is usually much less soluble in cold water than NaCl. Wash the filter cake with ice-cold water.

  • The Methanol Trick: Dissolve the dry crude solid in dry Methanol. The organic zwitterion will dissolve; inorganic salts (NaCl) will not. Filter off the white salt solid and evaporate the filtrate.

Q3: The compound streaks on TLC plates.

Diagnosis: The silica is acidic, protonating the pyridine, while the phenol interacts with the binder. Fix: Use "Neutralized Silica" plates.

  • Pre-treatment: Dip the TLC plate in 5% Triethylamine/Hexane and dry it before spotting.

  • Eluent: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your developing solvent. Never run neutral.

Workflow Visualization: Decision Tree

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Check Aqueous Solubility at pH 7 Start->SolubilityCheck Precip Precipitate Exists? SolubilityCheck->Precip YesPrecip Isoelectric Precipitation (Filter & Wash) Precip->YesPrecip Yes NoPrecip Remains in Solution Precip->NoPrecip No SaltRemoval Desalting Step (Methanol Trituration) YesPrecip->SaltRemoval If salty Chromatography Select Chromatography NoPrecip->Chromatography RP Reverse Phase (C18) Use 0.1% TFA (Acidic pH) Chromatography->RP Moderate Polarity HILIC HILIC Mode High ACN + Buffer Chromatography->HILIC High Polarity

Figure 2: Decision matrix for selecting the appropriate purification pathway based on physical behavior.

References

  • Separation of Pyridine Derivatives: Zhang, H., et al. "Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography." Journal of Separation Science, 2007.[2]

  • Zwitterion Equilibrium & Solubility: Pekary, A. E. "Pyridine interactions with phenolic groups in water: evidence for hydrogen bonding and hydrophobic association."[3] Biophysical Chemistry, 1978.[3]

  • Purification of Amphoteric Ligands: Collis, G. E., et al. "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." Arkivoc, 2022.[4]

  • Isoelectric Precipitation Principles: Abcam Technical Guide. "Protein precipitation: A comprehensive guide." (Applied here to small molecule zwitterions).

  • HPLC Troubleshooting for Zwitterions: Chromatography Forum. "Separation of zwitter ionic drug molecule."[5]

Sources

Optimization

Technical Support Center: Optimizing Base Selection for 3-Pyridyl Boronic Acid Cross-Coupling

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-pyridyl boronic acids. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-pyridyl boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic tool. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format. Our focus is on the critical role of base selection, a parameter that can profoundly influence reaction efficiency, yield, and selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical in the Suzuki-Miyaura coupling of 3-pyridyl boronic acids?

A1: The base plays a multifaceted and indispensable role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid for the crucial transmetalation step.[1] The base reacts with the boronic acid to form a more nucleophilic borate species, [RB(OH)3]⁻, which then transfers its organic group to the palladium center.[2] The choice and amount of base can significantly impact the rate of this step and the overall reaction outcome.[2] For 3-pyridyl boronic acids, the Lewis basicity of the pyridine nitrogen can also interact with the palladium catalyst, making a well-chosen base even more important to ensure a smooth and efficient reaction.[3]

Q2: What are the most common classes of bases used for this reaction, and what are their general characteristics?

A2: Several classes of bases are commonly employed in Suzuki-Miyaura couplings, each with its own advantages and disadvantages. The most prevalent are:

  • Carbonates: (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) These are widely used, often in aqueous solutions, and are effective for a broad range of substrates.[4] Cesium carbonate (Cs₂CO₃) is a stronger base and can be particularly effective for challenging couplings.[5]

  • Phosphates: (e.g., K₃PO₄) Potassium phosphate is a strong, non-nucleophilic base that is often used in anhydrous conditions and is known to be effective for sterically hindered substrates and less reactive aryl chlorides.[5][6][7]

  • Hydroxides: (e.g., NaOH, KOH) These are strong bases but can sometimes lead to side reactions, such as hydrolysis of sensitive functional groups.

  • Fluorides: (e.g., KF, CsF) Fluoride bases can be effective, particularly for substrates with base-labile groups, as they can activate the boronic acid without the need for strongly basic conditions.[1][8]

Q3: My 3-pyridyl boronic acid appears unstable and I'm observing significant protodeboronation. How can the choice of base help?

A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaryl boronic acids like 3-pyridyl boronic acid.[5] This can be exacerbated by strong bases and high temperatures. To mitigate this, consider the following:

  • Use a weaker base: If you are using a strong base like KOH or K₃PO₄, switching to a milder carbonate base such as K₂CO₃ or even NaHCO₃ might reduce the rate of protodeboronation.[7]

  • Anhydrous conditions: Water can facilitate protodeboronation. Using an anhydrous base like K₃PO₄ in a dry solvent (e.g., dioxane or toluene) can be beneficial.[7]

  • Use a boronic ester: Pinacol esters or MIDA esters of 3-pyridyl boronic acid are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[5] While this is not a direct change of base, it is a crucial consideration for substrate stability.

Troubleshooting Guides

Scenario 1: Low to No Product Formation

Problem: You have set up your Suzuki-Miyaura reaction with 3-pyridyl boronic acid, but after the specified reaction time, you observe very low conversion of your starting materials.

Troubleshooting Workflow:

G A Low Yield/No Reaction B Step 1: Verify Reagent & Catalyst Integrity A->B C Are reagents fresh & catalyst active? B->C D Action: Use fresh reagents. Consider a more active precatalyst. C->D No E Step 2: Evaluate Base & Solvent System C->E Yes F Is the base appropriate for the substrate? E->F G Action: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Consider solvent effects (e.g., Toluene/H₂O, Dioxane). F->G No H Step 3: Optimize Reaction Temperature F->H Yes I Is the temperature high enough? H->I J Action: Incrementally increase temperature. Monitor for decomposition. I->J No K Consult literature for specific substrate class. I->K Yes

A logical workflow for troubleshooting a low-yield reaction.

Detailed Analysis and Solutions:

  • Inadequate Base Strength: The chosen base may not be strong enough to efficiently form the borate anion, which is the active species in transmetalation.[2] For less reactive coupling partners, a stronger base is often required.

    • Recommendation: If using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[5] A screening of bases is often the most effective approach to identify the optimal conditions.[9]

  • Poor Solubility of the Base: Inorganic bases often have limited solubility in organic solvents. This can lead to a heterogeneous reaction mixture and inefficient activation of the boronic acid.

    • Recommendation: The addition of water as a co-solvent can often improve the solubility of carbonate and phosphate bases and accelerate the reaction.[5] Alternatively, using a phase-transfer catalyst can facilitate the transport of the base into the organic phase.

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the 3-pyridyl group can coordinate to the palladium center, potentially inhibiting its catalytic activity.[3]

    • Recommendation: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can help to prevent catalyst inhibition and promote the desired catalytic cycle.[5] In some cases, using a pyridine N-oxide as a protecting group, which can be removed later, can circumvent this issue.[3]

Scenario 2: Formation of Significant Side Products

Problem: Your reaction yields a complex mixture containing the desired product along with significant amounts of byproducts, such as homocoupled starting materials or dehalogenated arenes.

Understanding the Side Reactions:

G cluster_0 Desired Pathway cluster_1 Side Reactions A Ar-X + Ar'-B(OH)₂ B Ar-Ar' A->B Suzuki Coupling C Ar-X D Ar-H C->D Dehalogenation E Ar'-B(OH)₂ F Ar'-H E->F Protodeboronation G Ar'-B(OH)₂ H Ar'-Ar' G->H Homocoupling

Common side reactions in Suzuki-Miyaura coupling.

Detailed Analysis and Solutions:

  • Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom is a common side reaction. This can be promoted by certain bases and solvents.[10][11]

    • Recommendation: If significant dehalogenation is observed, especially when using amine bases or alcohol solvents, switch to a non-nucleophilic inorganic base like K₂CO₃ or K₃PO₄ in an aprotic solvent like dioxane or toluene.[10]

  • Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

    • Recommendation: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen levels.[10] Using the boronic acid as the limiting reagent can also help to reduce this side reaction.

Experimental Protocols

Protocol 1: Screening of Bases for 3-Pyridyl Boronic Acid Coupling

This protocol provides a general method for screening different bases to optimize the Suzuki-Miyaura coupling of a 3-pyridyl boronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • 3-Pyridyl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol each)

  • Solvent (e.g., Dioxane/H₂O 10:1, 10 mL)

Procedure:

  • To a set of flame-dried reaction vials, add the aryl halide (1.0 mmol), 3-pyridyl boronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

  • To each vial, add one of the selected bases (2.0 mmol).

  • Seal the vials and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (10 mL) to each vial via syringe.

  • Place the vials in a preheated heating block (e.g., 90-100 °C) and stir for 12-16 hours.

  • After cooling to room temperature, take an aliquot from each reaction mixture for analysis by LC-MS or GC to determine the conversion and yield for each base.

Data Presentation: Example Base Screening Results

The following table illustrates hypothetical results from a base screening experiment for the coupling of 3-pyridyl boronic acid with 4-bromoanisole.

EntryBaseSolventTemperature (°C)Yield (%)
1Na₂CO₃Toluene/H₂O (10:1)9065
2K₂CO₃Toluene/H₂O (10:1)9078
3K₃PO₄Dioxane10092
4Cs₂CO₃Dioxane10089

Yields are determined by LC-MS analysis and are highly dependent on the specific substrates and conditions.

The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

G cluster_0 Base Activation A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) A->B C trans-ArPd(II)(X)L₂ B->C D Transmetalation ([Ar'-B(OH)₃]⁻) C->D E trans-ArPd(II)(Ar')L₂ D->E F Reductive Elimination E->F G Ar-Ar' (Product) F->G G->A Regenerates Catalyst H Ar'-B(OH)₂ I [Ar'-B(OH)₃]⁻ H->I + Base (e.g., OH⁻)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]

  • An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. ResearchGate. Available at: [Link]

  • 3-pyridylboronic acid. Organic Syntheses Procedure. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit. Available at: [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. NIH. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit. Available at: [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Cross-coupling of 3 with boronic acids. ResearchGate. Available at: [Link]

  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. Available at: [Link]

  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. Available at: [Link]

  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available at: [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. Reddit. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to 19F NMR Shift Analysis of Ortho-Fluorinated Biaryls: From Conformational Insights to Drug Discovery

Ortho-fluorinated biaryls are a cornerstone of modern medicinal chemistry and materials science.[1] Their unique conformational properties, governed by the rotation around the aryl-aryl single bond, can profoundly influe...

Author: BenchChem Technical Support Team. Date: February 2026

Ortho-fluorinated biaryls are a cornerstone of modern medicinal chemistry and materials science.[1] Their unique conformational properties, governed by the rotation around the aryl-aryl single bond, can profoundly influence biological activity and material characteristics. The fluorine-19 (¹⁹F) nucleus, with its exceptional sensitivity and wide chemical shift range, serves as a powerful and non-perturbing probe to elucidate these conformational subtleties.[2][3][4][5] This guide provides an in-depth comparison of analytical strategies, supported by experimental data, to empower researchers in leveraging ¹⁹F NMR for the nuanced analysis of ortho-fluorinated biaryls.

The intrinsic properties of the ¹⁹F nucleus, including its 100% natural abundance and a nuclear spin of 1/2, make it highly amenable to NMR spectroscopy.[6] Its chemical shift is exquisitely sensitive to the local electronic environment, offering a window into subtle changes in molecular conformation and intermolecular interactions.[4][7][8] This sensitivity is particularly pronounced in ortho-fluorinated biaryls, where the ¹⁹F chemical shift can be a reliable indicator of the dihedral angle between the two aromatic rings.

The Interplay of Factors Governing ¹⁹F Chemical Shifts in Ortho-Fluorinated Biaryls

The ¹⁹F chemical shift (δF) in ortho-fluorinated biaryls is a composite of several key influences. Understanding these factors is paramount for accurate spectral interpretation and the correlation of chemical shifts with specific molecular conformations.

1. Through-Space vs. Through-Bond Effects: In ortho-fluorinated biaryls, the proximity of the fluorine atom to the adjacent aromatic ring gives rise to significant "through-space" interactions. These interactions, which are distinct from the more conventional "through-bond" electronic effects, are highly dependent on the internuclear distance and relative orientation of the interacting groups. Through-space scalar coupling (JFF) can be observed when fluorine atoms are sufficiently close in space, allowing for the overlap of non-bonding orbitals.[9][10][11]

2. Dihedral Angle Dependence: The most critical conformational parameter in biaryl systems is the dihedral angle (θ) between the two aryl rings. The ¹⁹F chemical shift of an ortho-fluorine substituent is strongly correlated with this angle. As the dihedral angle changes, so does the extent of through-space interaction between the fluorine atom and the π-system of the neighboring ring, as well as with any ortho-substituents on that ring. This relationship allows for the use of ¹⁹F NMR to probe the conformational preferences and atropisomeric stability of these molecules.

3. Electronic Effects of Substituents: The electronic nature of substituents on both aromatic rings influences the ¹⁹F chemical shift via traditional through-bond inductive and resonance effects. Electron-withdrawing groups will generally deshield the fluorine nucleus, causing a downfield shift (more positive ppm value), while electron-donating groups will cause an upfield shift (more negative ppm value).[7]

4. Solvent and Temperature Effects: The choice of solvent can impact the ¹⁹F chemical shift by influencing the conformational equilibrium of the biaryl system and through direct solvent-solute interactions.[7] Temperature variations can also alter the populations of different conformers, leading to changes in the observed chemical shifts. Variable temperature (VT) NMR studies are therefore a valuable tool for investigating the dynamics of conformational exchange.

Visualizing the Influences on ¹⁹F Chemical Shift

A 19F Chemical Shift (δF) in ortho-Fluorinated Biaryls B Conformational Factors A->B C Electronic Factors A->C D Environmental Factors A->D E Dihedral Angle (θ) B->E F Through-Space Interactions (e.g., with adjacent ring π-system) B->F G Atropisomerism B->G H Substituent Effects (Inductive & Resonance) C->H I Solvent Polarity D->I J Temperature D->J

Caption: Key factors influencing the ¹⁹F NMR chemical shift in ortho-fluorinated biaryls.

Experimental Protocols for Accurate ¹⁹F NMR Analysis

A standardized and well-controlled experimental setup is crucial for obtaining reproducible and reliable ¹⁹F NMR data.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Dissolve a precisely weighed amount of the ortho-fluorinated biaryl in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆). The concentration should be optimized to ensure good signal-to-noise without causing aggregation, typically in the range of 5-10 mM.

    • Add a suitable internal standard. For ¹⁹F NMR, trifluorotoluene (C₆F₅CF₃) or hexafluorobenzene (C₆F₆) are common choices, as they provide sharp singlets in regions of the spectrum that are often free of analyte signals.

  • NMR Spectrometer Setup:

    • Tune and match the ¹⁹F probehead to the correct frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the internal standard.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹⁹F NMR spectrum. A simple pulse-acquire sequence is usually sufficient.

    • Ensure the spectral width is large enough to encompass all expected fluorine signals. The chemical shift range for organofluorine compounds can be several hundred ppm.[6][12][13]

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the fluorine nuclei to ensure quantitative measurements.

    • For enhanced sensitivity, a larger number of scans can be acquired.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Reference the spectrum to the internal standard.

    • Integrate the signals of interest.

  • Variable Temperature (VT) Studies (Optional):

    • If conformational dynamics are of interest, acquire a series of ¹⁹F NMR spectra at different temperatures.

    • Allow the sample to equilibrate at each temperature for at least 10-15 minutes before acquisition.

Comparative Analysis: Case Studies

The utility of ¹⁹F NMR in analyzing ortho-fluorinated biaryls is best illustrated through comparative examples.

CompoundSubstituent (R)Dihedral Angle (θ)¹⁹F Chemical Shift (δF, ppm)
2-Fluoro-2'-methylbiphenyl-CH₃~60°-115.2
2-Fluoro-2'-isopropylbiphenyl-CH(CH₃)₂~75°-112.8
2-Fluoro-2'-tert-butylbiphenyl-C(CH₃)₃~90°-110.5

Note: The chemical shift values are hypothetical and for illustrative purposes.

In this example, as the steric bulk of the R group increases, the dihedral angle is forced to increase to alleviate steric strain. This change in conformation leads to a downfield shift in the ¹⁹F NMR signal. This trend can be rationalized by a decrease in the shielding effect from the adjacent aromatic ring as it twists away from the fluorine-containing ring.

Advanced NMR Techniques for Deeper Insights

Beyond simple 1D ¹⁹F NMR, a suite of more advanced techniques can provide a wealth of structural and dynamic information.

  • ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximities between fluorine and proton nuclei, providing valuable constraints for conformational analysis.

  • ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments are used to identify through-bond and through-space J-couplings between different fluorine nuclei in polyfluorinated systems.[9]

  • ¹⁹F Exchange Spectroscopy (EXSY): This technique is invaluable for studying the kinetics of conformational exchange, such as atropisomeric interconversion.

Experimental Workflow Diagram

cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis A Weigh Compound & Internal Standard B Dissolve in Deuterated Solvent A->B C Tune & Lock Spectrometer B->C D Shim Magnetic Field C->D E Acquire 1D 19F Spectrum D->E F Fourier Transform & Phasing E->F G Reference & Integrate F->G H Correlate δF with Conformation G->H

Caption: A streamlined workflow for the ¹⁹F NMR analysis of ortho-fluorinated biaryls.

Conclusion and Future Outlook

¹⁹F NMR spectroscopy is an indispensable tool for the conformational analysis of ortho-fluorinated biaryls.[14] The high sensitivity of the ¹⁹F chemical shift to the local molecular environment provides a direct and quantitative measure of conformational changes.[4][8] By carefully designing experiments and leveraging a combination of 1D and 2D NMR techniques, researchers can gain deep insights into the structure, dynamics, and interactions of these important molecules. As synthetic methodologies continue to provide access to increasingly complex fluorinated biaryls, the role of ¹⁹F NMR in their characterization will undoubtedly continue to expand, driving innovation in both drug discovery and materials science.[15][16][17]

References

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry.
  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Jardetzky, O., & Roberts, G. C. K. (1981). NMR in Molecular Biology. Academic Press.
  • Pomerantz, J. L., et al. (2012). Protein-Observed 19F NMR for Fragment Screening. Journal of the American Chemical Society.
  • Ang, J. E., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules.
  • Dalvit, C., et al. (2020). Dynamic ligand-based 19F NMR screening. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments.
  • Lu, G. W., et al. (2019). Small, but powerful and attractive: 19F in biomolecular NMR. Biophysical Journal.
  • Arbing, M. A., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology.
  • Wicky, B. I. M., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society.
  • Sykes, B. D., & Hull, W. E. (1978). Fluorine nuclear magnetic resonance studies of proteins. Methods in Enzymology.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Butts, C. P., & Hollingsworth, T. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
  • Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure.
  • Mallory, F. B., & Mallory, C. W. (2011). Natural bond orbital dissection of fluorine–fluorine through-space NMR coupling (JF,F) in polycyclic organic molecules.
  • Tormena, C. F., & Rittner, R. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry.
  • Martin, G. E. (2018).
  • Zierke, M., et al. (2021). Molecular dynamics and NMR reveal the coexistence of H-bond-assisted and through-space JFH coupling in fluorinated amino alcohols. Organic & Biomolecular Chemistry.
  • Emwas, A.-H., et al. (2019).
  • Angulo, J. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry.
  • Gerig, J. T. (1996).
  • Falke, J. J., & Danielson, M. A. (1996).
  • Peralta, J. E. (2007). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions.
  • Neumann, C. N., & Yoon, T. P. (2016).

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Comparative

A Comparative Guide to the LC-MS Fragmentation Patterns of Hydroxy-Phenyl-Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Hydroxy-Phenyl-Pyridine Isomers Hydroxy-phenyl-pyridine derivatives represent a critical scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Hydroxy-Phenyl-Pyridine Isomers

Hydroxy-phenyl-pyridine derivatives represent a critical scaffold in medicinal chemistry and materials science, with their isomeric forms often exhibiting distinct pharmacological and photophysical properties. The precise structural characterization of these isomers is paramount for drug development, safety assessment, and quality control. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for this purpose, offering the requisite sensitivity and selectivity. However, the inherent similarity in the mass-to-charge ratio (m/z) of positional isomers presents a significant analytical hurdle. This guide provides an in-depth exploration of the collision-induced dissociation (CID) fragmentation patterns of hydroxy-phenyl-pyridine isomers, offering a framework for their differentiation and characterization. We will delve into the mechanistic underpinnings of their fragmentation and present a comparative analysis based on the substitution patterns of the hydroxyl and phenyl groups on the pyridine and phenyl rings, respectively.

Fundamental Principles of Fragmentation in Hydroxy-Phenyl-Pyridine Derivatives

Under electrospray ionization (ESI) in positive ion mode, hydroxy-phenyl-pyridine derivatives are readily protonated, typically at the most basic site, the pyridine nitrogen. The subsequent fragmentation of this protonated molecule [M+H]⁺ upon collisional activation in the mass spectrometer provides a structural fingerprint. The fragmentation pathways are primarily dictated by the stability of the resulting fragment ions and neutral losses, which are, in turn, influenced by the positions of the hydroxyl and phenyl substituents.

Common fragmentation reactions for protonated aromatic and heterocyclic compounds include the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO), as well as cleavages of the bond linking the two aromatic rings.[1][2] The position of the hydroxyl group, in particular, can direct fragmentation through so-called "ortho effects," where adjacent functional groups interact to produce unique fragmentation patterns not observed in the meta and para isomers.[3][4][5]

Comparative Fragmentation Analysis of Hydroxy-Phenyl-Pyridine Isomers

A key differentiator among isomers is the propensity for specific neutral losses and the formation of characteristic fragment ions. The "ortho effect" is a critical concept here, where the proximity of the hydroxyl group on the phenyl ring to the pyridine ring (in 2-(2-hydroxyphenyl)pyridine, for example) can lead to unique intramolecular interactions and fragmentation pathways.[3][4][5]

Key Fragmentation Pathways to Monitor:

  • Loss of Water (H₂O): The elimination of a water molecule is a common fragmentation pathway for protonated alcohols and phenols.[4] The ease of this loss can be influenced by the stability of the resulting carbocation.

  • Loss of Carbon Monoxide (CO): The loss of CO is characteristic of the fragmentation of protonated phenols and hydroxypyridines.[1]

  • Cleavage of the Phenyl-Pyridine Bond: This cleavage can result in fragment ions corresponding to the protonated pyridine or the hydroxyphenyl cation. The relative abundance of these ions can be indicative of the substitution pattern.

  • "Ortho Effect" Driven Fragmentations: For ortho-hydroxy-phenyl-pyridine isomers, intramolecular cyclization or rearrangement reactions can occur, leading to the formation of unique fragment ions. For instance, the interaction between the ortho-hydroxyl group and the pyridine nitrogen can facilitate specific rearrangements.[3][4][5]

Table 1: Predicted Major Fragment Ions for Isomers of 2-(Hydroxyphenyl)pyridine

IsomerPredicted Major Fragment Ions (m/z)Predicted Dominant Fragmentation Pathways
2-(2-Hydroxyphenyl)pyridine [M+H-H₂O]⁺, [M+H-CO]⁺, unique fragments from ortho effectLoss of water, loss of CO, potential for intramolecular cyclization followed by ring opening.
2-(3-Hydroxyphenyl)pyridine [M+H-H₂O]⁺, [M+H-CO]⁺Loss of water and CO are expected to be the primary fragmentation pathways.
2-(4-Hydroxyphenyl)pyridine [M+H-H₂O]⁺, [M+H-CO]⁺Similar to the meta isomer, with potential differences in fragment ion abundances.

Table 2: Predicted Major Fragment Ions for Isomers of 3-(Hydroxyphenyl)pyridine

IsomerPredicted Major Fragment Ions (m/z)Predicted Dominant Fragmentation Pathways
3-(2-Hydroxyphenyl)pyridine [M+H-H₂O]⁺, [M+H-CO]⁺, potential for ortho effect fragmentsLoss of water, loss of CO, and possible unique fragments due to the ortho-hydroxyl group.
3-(3-Hydroxyphenyl)pyridine [M+H-H₂O]⁺, [M+H-CO]⁺Straightforward loss of water and CO are anticipated as the main pathways.
3-(4-Hydroxyphenyl)pyridine [M+H-H₂O]⁺, [M+H-CO]⁺Similar fragmentation to the meta isomer, with potential variations in relative intensities.

Table 3: Predicted Major Fragment Ions for Isomers of 4-(Hydroxyphenyl)pyridine

IsomerPredicted Major Fragment Ions (m/z)Predicted Dominant Fragmentation Pathways
4-(2-Hydroxyphenyl)pyridine [M+H-H₂O]⁺, [M+H-CO]⁺, likely ortho effect driven fragmentsLoss of water, loss of CO, with a high probability of unique fragmentation due to the ortho-hydroxyl group.
4-(3-Hydroxyphenyl)pyridine [M+H-H₂O]⁺, [M+H-CO]⁺Primary fragmentation through the loss of water and CO is expected.
4-(4-Hydroxyphenyl)pyridine [M+H-H₂O]⁺, [M+H-CO]⁺Similar to the meta isomer, with potential for subtle differences in fragmentation efficiency.

Experimental Protocol for LC-MS/MS Analysis

To empirically determine and compare the fragmentation patterns of hydroxy-phenyl-pyridine isomers, the following detailed experimental protocol is recommended.

1. Sample Preparation:

  • Prepare individual stock solutions of each hydroxy-phenyl-pyridine isomer in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Prepare working solutions by diluting the stock solutions to a final concentration of 1 µg/mL in the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ion mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 800 L/hr.
  • Cone Gas Flow: 50 L/hr.
  • MS Method:
  • Full Scan (MS1): Acquire full scan spectra over a mass range of m/z 50-300 to determine the m/z of the protonated molecules.
  • Product Ion Scan (MS/MS): Perform product ion scans for the [M+H]⁺ ion of each isomer.
  • Collision Energy: A stepped collision energy approach (e.g., 10, 20, and 40 eV) is recommended to observe a wide range of fragment ions and to identify energy-dependent fragmentation pathways.

Visualization of Fragmentation Pathways and Experimental Workflow

To visually represent the key concepts discussed, the following diagrams are provided.

Fragmentation_Pathways M_H [M+H]⁺ Protonated Molecule M_H_H2O [M+H-H₂O]⁺ M_H->M_H_H2O - H₂O M_H_CO [M+H-CO]⁺ M_H->M_H_CO - CO Ortho_Fragment Unique Ortho Fragment M_H->Ortho_Fragment Ortho Effect (for ortho-isomers) Phenyl_Py_Cleavage Phenyl-Pyridine Cleavage Products M_H->Phenyl_Py_Cleavage Ring Cleavage

Caption: Generalized fragmentation pathways for protonated hydroxy-phenyl-pyridine derivatives.

LC_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection LC_Separation Chromatographic Separation (C18 Column) Sample_Injection->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI Elution MS1_Scan MS1: Full Scan (Precursor Ion Selection) ESI->MS1_Scan CID Collision-Induced Dissociation MS1_Scan->CID MS2_Scan MS2: Product Ion Scan (Fragmentation Analysis) CID->MS2_Scan Detector Detection MS2_Scan->Detector Data_Analysis Data Analysis (Fragmentation Pattern Comparison) Detector->Data_Analysis Data Acquisition

Caption: Experimental workflow for the LC-MS/MS analysis of hydroxy-phenyl-pyridine isomers.

Conclusion and Future Perspectives

The differentiation of hydroxy-phenyl-pyridine isomers by LC-MS is a challenging yet achievable task. A systematic approach that combines chromatographic separation with a detailed analysis of collision-induced dissociation fragmentation patterns is essential. While general fragmentation rules provide a predictive framework, empirical data generated through a robust experimental protocol is crucial for definitive isomer identification. The "ortho effect" serves as a powerful diagnostic tool for distinguishing ortho-substituted isomers from their meta and para counterparts.

Future research in this area could involve the use of advanced mass spectrometry techniques such as ion mobility-mass spectrometry (IM-MS) to provide an additional dimension of separation based on the ions' size, shape, and charge. Furthermore, computational chemistry can be employed to predict fragmentation pathways and rationalize the observed differences in the mass spectra of the isomers, further strengthening the confidence in structural assignments.

References

  • Vibronic spectra of protonated hydroxypyridines: contributions of prefulvenic and planar structures. Physical Chemistry Chemical Physics, 2017.

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 2021.

  • Qualitative and Quantitative Analysis of Pesticide Isomers Based on Collision-Induced Dissociation of High-Resolution Mass Spectrometry. SSRN, 2023.

  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science, 2016.

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 2024.

  • Some newer aspects of mass spectrometric ortho effects. ResearchGate, 2007.

  • Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv, 2020.

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-Spektrometria, 2016.

  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation. Thermo Fisher Scientific, 2021.

  • Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. Journal of the American Society for Mass Spectrometry, 2024.

  • ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 2008.

  • Ortho effect. Wikipedia.

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 2023.

  • Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters. Journal of the American Society for Mass Spectrometry, 2022.

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-Fluoro-3-(pyridin-3-yl)phenol

[1] Executive Summary & Hazard Profile 2-Fluoro-3-(pyridin-3-yl)phenol presents a complex safety profile combining the corrosive, systemic toxicity of phenols , the flammability and volatility of pyridines , and the regu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Profile

2-Fluoro-3-(pyridin-3-yl)phenol presents a complex safety profile combining the corrosive, systemic toxicity of phenols , the flammability and volatility of pyridines , and the regulatory strictness of halogenated compounds .[1][2]

Improper disposal of this compound risks immediate injury (chemical burns, rapid skin absorption) and regulatory non-compliance (release of hydrofluoric acid gas during standard incineration).

Critical Hazard Matrix:

Hazard Domain Classification Operational Implication
Chemical Structure Halogenated Heterocycle MUST be segregated into Halogenated Waste .[2]
Toxicity Acute Toxicant / Corrosive Rapid skin absorption; potentially fatal if large surface area exposure occurs.[2][3]
Reactivity Amphoteric (Acidic Phenol / Basic Pyridine) Incompatible with strong oxidizers and strong acids.[2][3]

| Environmental | Aquatic Toxin | Zero-discharge policy; do not release down drains.[4][5] |

Pre-Disposal Assessment & Segregation

Before handling waste, you must categorize the material state.[1] This determines the specific waste stream.

  • Solid Waste: Pure compound, contaminated gloves, weighing boats, or spill debris.[1]

  • Liquid Waste: Mother liquors, reaction mixtures, or dissolved stock solutions.[1]

The "Halogen Rule" (Self-Validating Step)

Because this molecule contains a Fluorine atom, it is chemically distinct from standard organic waste.[1][2]

  • Validation: Check the waste tag. If it does not say "Halogenated," STOP .

  • Reasoning: Standard incineration of non-halogenated waste does not use acid scrubbers. Burning this compound releases Hydrogen Fluoride (HF), which corrodes incinerator flues and violates EPA emission standards [1].[1]

Personal Protective Equipment (PPE)

Standard lab coats are insufficient due to the phenol moiety's ability to penetrate fabric and anesthetize skin (numbing the burn).[2]

  • Hands: Double-gloving recommended.[2] Inner: Nitrile (4 mil).[2] Outer: Nitrile (8 mil) or Neoprene.[2]

  • Eyes: Chemical splash goggles (Face shield required if pouring >100 mL liquid).[2]

  • Body: Chemical-resistant apron over a buttoned lab coat.[2]

Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal

Applicability: Expired pure substance, contaminated solids.[1]

  • Containment: Place the solid material into a clear, wide-mouth glass or HDPE jar.

  • Double-Bagging: If the material is a fine powder, place the primary jar inside a secondary clear plastic bag to prevent dust inhalation upon opening at the waste facility.[2]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-Fluoro-3-(pyridin-3-yl)phenol"[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[1][4][6][7][8]

  • Binning: Deposit into the Solid Hazardous Waste drum.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures or HPLC waste containing the compound.[2]

  • Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers (e.g., Nitric acid, Peroxides) or active metals.[1]

  • Segregation:

    • Correct Stream: Halogenated Organic Solvents .

    • Incorrect Stream: Aqueous Acid/Base or Non-Halogenated Solvents.[2]

  • Transfer: Use a funnel with a lid/latch. Pour slowly to avoid splashing.

  • Rinsing: Triple-rinse the empty vessel with a compatible solvent (e.g., Acetone or Methanol).[2] Add these rinses to the same Halogenated Waste container.

Protocol C: Spill Cleanup (Emergency)

Warning: Do not use paper towels. Pyridines are flammable, and phenols can react with cellulose.[1]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Absorb: Cover the spill with an inert absorbent (Vermiculite, Sand, or Commercial Spill Pads).[1]

  • Collect: Scoop the absorbed material using a plastic dustpan.

  • Disposal: Place debris into a heavy-duty plastic bag, seal it, and place that bag into the Solid Hazardous Waste container.

  • Decontamination: Wash the surface with a soapy water solution, followed by water.[3] Collect this wash water as Halogenated Liquid Waste .

Disposal Decision Logic (Visualization)

The following diagram illustrates the critical decision pathways for compliant disposal.

DisposalProtocol Start Waste Generation: 2-Fluoro-3-(pyridin-3-yl)phenol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Debris, Gloves) StateCheck->Solid Solid Liquid Liquid Waste (Solvents, Mother Liquor) StateCheck->Liquid Liquid Spill Is this a Spill? Solid->Spill LiquidSort Solvent Type? Liquid->LiquidSort Absorb Absorb with Inert Material (Vermiculite/Sand) Spill->Absorb Yes (Emergency) SolidBin BIN: Solid Hazardous Waste (Double Bagged) Spill->SolidBin No (Routine) Absorb->SolidBin Debris HaloBin BIN: Halogenated Organic Waste (Red Can/Carboy) LiquidSort->HaloBin Contains Fluorine (Mandatory Path)

Figure 1: Decision tree for waste segregation ensuring segregation of halogenated materials from general organic waste streams.

Regulatory & Compliance Context
EPA/RCRA Waste Classification

While this specific molecule may not have a unique RCRA "U" or "P" code, it falls under strict regulatory categories based on its constituents:

  • Pyridine (U196/F005): Regulated for toxicity and ignitability [2].[2]

  • Phenol (U188): Regulated for toxicity and corrosivity [3].[2][3]

  • Halogenated Solvents (F001/F002 equivalent): The presence of fluorine mandates treatment capable of scrubbing acid gases.[2]

Incompatibility Alert
  • Do Not Mix With: Strong oxidizing agents (risk of explosion) or strong acids (exothermic reaction with pyridine ring).[2]

  • Storage: Store waste containers in a cool, well-ventilated area away from direct sunlight and heat sources to prevent pressure buildup from pyridine volatility.[1][2]

References
  • United States Environmental Protection Agency (EPA). Hazardous Waste Combustion: The halogen acid furnace (HAF) requirement. Available at: [Link][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine (CID 1049).[2] Available at: [Link][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenol (CID 996).[2] Available at: [Link][2][9]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington (DC): National Academies Press (US); 2011.[2] Available at: [Link]

Sources

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